N1-(3-chloro-4-methoxyphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide
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Overview
Description
N1-(3-chloro-4-methoxyphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with a chlorinated methoxyphenyl group and a methylpiperazinyl group linked through an oxalamide moiety. Its unique chemical configuration makes it a subject of interest for various scientific studies, particularly in the fields of pharmacology and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chloro-4-methoxyphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the preparation of 3-chloro-4-methoxyaniline through the chlorination and methoxylation of aniline.
Coupling Reaction: The intermediate is then reacted with oxalyl chloride to form the corresponding oxalyl derivative.
Final Coupling: The oxalyl derivative is subsequently coupled with 4-methylpiperazine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the oxalamide moiety, potentially breaking it down into simpler amines.
Substitution: The chlorinated phenyl ring is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and simpler organic fragments.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Studied for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which N1-(3-chloro-4-methoxyphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-chloro-4-methoxyphenyl)-N2-(4-methylpiperazin-1-yl)acetamide
- N1-(3-chloro-4-methoxyphenyl)-N2-(4-methylpiperazin-1-yl)urea
Uniqueness
Compared to its analogs, N1-(3-chloro-4-methoxyphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide exhibits unique properties due to the presence of the oxalamide linkage, which can influence its binding affinity and specificity towards biological targets. This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-N'-(4-methylpiperazin-1-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O3/c1-18-5-7-19(8-6-18)17-14(21)13(20)16-10-3-4-12(22-2)11(15)9-10/h3-4,9H,5-8H2,1-2H3,(H,16,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTMAOWRZRXTIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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